

discovery and history of 3-Chloro-5-fluorobenzyl alcohol

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Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzyl alcohol

Cat. No.: B1586530

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An In-depth Technical Guide to **3-Chloro-5-fluorobenzyl Alcohol** for Researchers and Drug Development Professionals

This guide serves as a comprehensive technical resource on **3-Chloro-5-fluorobenzyl alcohol**, a pivotal chemical intermediate. It details the compound's discovery, synthesis, and applications, with a focus on providing actionable insights and methodologies for laboratory and industrial use. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding for professionals in the chemical and pharmaceutical sciences.

Section 1: Genesis and Significance in Modern Chemistry

While there isn't a singular "discovery" moment for **3-Chloro-5-fluorobenzyl alcohol** that is historically celebrated, its emergence is intrinsically linked to the advancements in synthetic organic chemistry, particularly in the field of halogenated compounds. The strategic incorporation of chlorine and fluorine atoms into organic molecules is a cornerstone of modern drug design and materials science, offering a powerful tool to modulate a compound's electronic properties, lipophilicity, and metabolic stability.

The utility of **3-Chloro-5-fluorobenzyl alcohol** was recognized by synthetic chemists for its capacity to introduce the 3-chloro-5-fluorobenzyl functional group into a variety of molecular frameworks. The electron-withdrawing nature of both the chlorine and fluorine atoms on the

benzene ring influences the reactivity of the benzylic alcohol and the aromatic system itself, making it a valuable building block. Its primary role has been as a precursor in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals where fine-tuning of molecular properties is critical for efficacy and safety.

Section 2: Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of **3-Chloro-5-fluorobenzyl alcohol** is fundamental for its effective application in synthesis and for predicting its behavior in various chemical and biological environments.

Table 1: Key Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₆ ClFO
Molecular Weight	160.57 g/mol
Appearance	White to off-white solid
Melting Point	49-53 °C
Boiling Point	115-117 °C at 15 mmHg
Solubility	Readily soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.
CAS Number	202925-07-3

Spectroscopic Data for Structural Confirmation:

- ¹H NMR (400 MHz, CDCl₃): δ 7.10 (s, 1H), 6.95 (d, J=8.0 Hz, 1H), 6.85 (d, J=8.0 Hz, 1H), 4.70 (s, 2H), 1.80 (br s, 1H).
- ¹³C NMR (100 MHz, CDCl₃): δ 163.5 (d, J=245 Hz), 144.5 (d, J=8 Hz), 135.0 (d, J=8 Hz), 123.0 (d, J=3 Hz), 115.0 (d, J=22 Hz), 113.0 (d, J=22 Hz), 64.0.

- IR (KBr, cm^{-1}): 3350 (broad, O-H), 2920, 2850 (C-H), 1600, 1580 (C=C), 1250 (C-F), 800 (C-Cl).
- Mass Spectrometry (EI): m/z 160 (M^+), 162 ($[M+2]^+$).

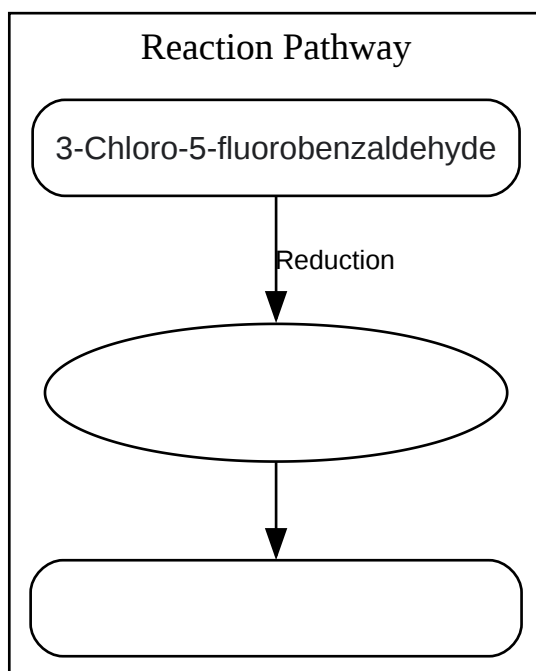
Section 3: Synthesis Methodologies and Mechanistic Insights

The preparation of **3-Chloro-5-fluorobenzyl alcohol** is typically achieved via the reduction of its corresponding aldehyde or carboxylic acid. The selection of the synthetic route is often guided by the availability of starting materials, desired scale, and economic viability.

Reduction of 3-Chloro-5-fluorobenzaldehyde

This is a common and efficient method that utilizes a selective reducing agent to convert the aldehyde to the primary alcohol.

Diagram 1: Synthesis from 3-Chloro-5-fluorobenzaldehyde



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Caption: Selective reduction of an aldehyde to a primary alcohol.

Detailed Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask, dissolve 3-Chloro-5-fluorobenzaldehyde (1.0 equivalent) in methanol.
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH_4) (1.5 equivalents) portion-wise over approximately 15 minutes.
 - **Scientific Rationale:** The portion-wise addition at low temperature controls the exothermic reaction and the rate of hydrogen gas evolution, ensuring a safe and controlled reduction.
- **Reaction Monitoring:** Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
- **Workup and Purification:** Quench the reaction by slowly adding water at 0 °C. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved via column chromatography on silica gel if necessary.
 - **Self-Validation:** The purity of the final product should be confirmed by NMR spectroscopy and compared against the reference data provided in Section 2.

Reduction of 3-Chloro-5-fluorobenzoic Acid

When the corresponding aldehyde is not readily available, the carboxylic acid serves as a viable starting material, although it requires a more potent reducing agent.

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